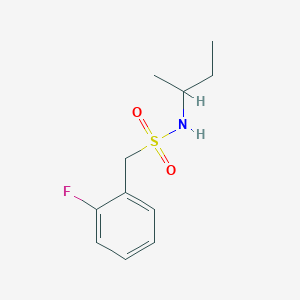

![molecular formula C20H24ClN3O5 B4622643 2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(2,5-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4622643.png)

2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(2,5-dimethoxyphenyl)hydrazinecarboxamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including reactions with chloroformate ethyl ester, followed by reactions with various hydrazines in the presence of triethylamine, leading to the formation of hydrazine derivatives. For instance, the synthesis of N-tert-butyl-N'-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1, 4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine illustrates a complex reaction pathway involving chlorinated compounds and hydrazine derivatives (Zou Xia, 2001).

Molecular Structure Analysis

The molecular structure of related compounds is often characterized by X-ray diffraction, revealing details such as crystal system, space group, unit cell constants, and molecular interactions. For example, the structure of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide was determined, showing extensive intramolecular hydrogen bonds and dimeric pairs due to intermolecular N-H...O hydrogen bonds (W. Siddiqui et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving hydrazine derivatives can lead to a variety of products, depending on the reactants and conditions. For example, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin and subsequent reactions with hydrazines can produce pyridazinone derivatives with potential biological activity (G. Sayed et al., 2003).

Physical Properties Analysis

The physical properties of such compounds, including solubility, thermal stability, and film-forming ability, are crucial for their application in various fields. For example, aromatic polyamides derived from 2,7‐bis(4‐aminophenoxy)napthalene and aromatic dicarboxylic acids showed good solubility in aprotic solvents and high thermal stability (Chin‐Ping Yang & Wen‐Tung Chen, 1992).

Applications De Recherche Scientifique

Synthesis of N-Substituted-β-amino Acid Derivatives and Their Antimicrobial Activity

Compounds structurally related to the specified chemical have been synthesized, including derivatives with hydrazide, pyrrole, and chloroquinoxaline moieties. These compounds have shown good antimicrobial activity against bacteria like Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against fungi such as Candida tenuis and Aspergillus niger. This indicates a potential avenue for developing new antimicrobial agents based on this scaffold (Mickevičienė et al., 2015).

Heterocyclic Compounds Synthesis with Expected Biological Activity

Further research involved the synthesis of novel heterocyclic compounds via reactions of related butanoic acid derivatives. These compounds were evaluated for antimicrobial and antifungal activities, showcasing the chemical versatility and potential utility of this chemical backbone in generating biologically active compounds (Sayed et al., 2003).

Synthesis and Characterization of Novel Compounds Incorporating Phenoxazine Moieties

In another study, the synthesis and characterization of novel compounds incorporating phenoxazine moieties were reported. This research provides insights into the chemical properties and structural characterization of compounds similar to the specified chemical, offering a foundation for further exploration of their biological activities (Sanad et al., 2019).

Development of Aromatic Polyamides and Polyimides

There's significant research into the synthesis of aromatic polyamides and polyimides derived from related compounds, demonstrating their potential in creating high-performance materials with excellent thermal stability. These materials could have applications in various industrial sectors, highlighting the versatility of the chemical structure in materials science (Yang & Chen, 1992).

Propriétés

IUPAC Name |

1-[4-(4-chloro-2-methylphenoxy)butanoylamino]-3-(2,5-dimethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O5/c1-13-11-14(21)6-8-17(13)29-10-4-5-19(25)23-24-20(26)22-16-12-15(27-2)7-9-18(16)28-3/h6-9,11-12H,4-5,10H2,1-3H3,(H,23,25)(H2,22,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LALZOGJNNOHZDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NNC(=O)NC2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(2,5-dimethoxyphenyl)hydrazinecarboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-ethyl-1-piperidinyl)carbonyl]-2-methyl-5-(4-methylphenyl)-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4622562.png)

![N-2,1,3-benzoxadiazol-4-yl-2-[4-(4-butoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4622565.png)

![1-[(4-methylbenzyl)sulfonyl]piperidine](/img/structure/B4622570.png)

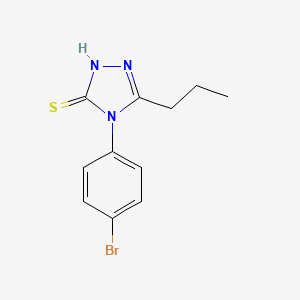

![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4622578.png)

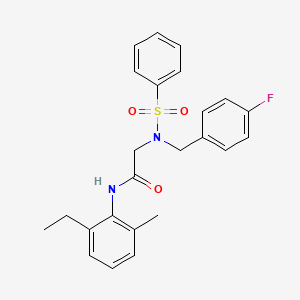

![N-(2-furylmethyl)-2-(4-{[(3-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4622587.png)

![2-{4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-4-cyclopropyl-6-(trifluoromethyl)pyrimidine](/img/structure/B4622591.png)

![5-{3-chloro-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4622623.png)

![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B4622626.png)

![3-[3-(2-chloro-4-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4622633.png)

![N-(2,6-dimethylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4622645.png)

![N-(2,2-dimethoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4622656.png)